REACTION_CXSMILES
|
[N+](C1C(N[C:14]2[CH:23]=[N:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[N:15]=2)=C(C=CC=1)C(O)=O)([O-])=O.[BH4-].[Na+].[CH3:26][C:27]([OH:29])=[O:28]>[OH-].[Na+].O>[N:15]1[C:20]2=[C:21]3[C:16](=[CH:17][CH:18]=[C:19]2[N:22]=[CH:23][CH:14]=1)[N:15]=[C:14]1[C:23]([C:26]([C:27]([OH:29])=[O:28])=[CH:17][CH:16]=[CH:21]1)=[N:22]3 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 h
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=NC=2C1=C1N=C3C(=CC=CC3=NC1=CC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.52 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |